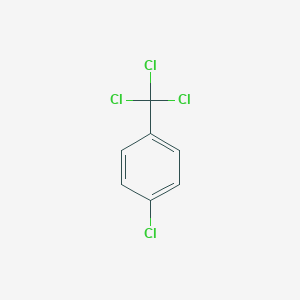
4-Chlorobenzotrichloride
Número de catálogo B167033
Peso molecular: 229.9 g/mol
Clave InChI: LVZPKYYPPLUECL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US04226783
Procedure details


p-Chlorotoluene (1.17 g, 0.0092 mole) and dichlorine monoxide (2.40 g, 0.028 mole) in carbon tetrachloride (35 ml) were mixed and stored in a stoppered bottle at room temperature for 5 days. The initial reaction ws exothermic. The product was dried (MgSO4) and the solvent removed on a rotary evaporator to give 4-chlorotrichloromethylbenzene as a pale yellow oil (2.00 g, purity by HPLC 88.78%; yield 83.9%), containing a small amount of dichlorotrichloromethylbenzene.



Yield
83.9%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](C)=[CH:4][CH:3]=1.O(Cl)Cl.[C:12]([Cl:16])(Cl)([Cl:14])[Cl:13]>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:12]([Cl:16])([Cl:14])[Cl:13])=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.17 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)C
|
|
Name
|
|
|
Quantity
|
2.4 g
|
|
Type
|
reactant
|
|
Smiles
|
O(Cl)Cl
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The initial reaction ws exothermic
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The product was dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed on a rotary evaporator
|
Outcomes


Product
Details
Reaction Time |
5 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)C(Cl)(Cl)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 83.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
